6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane
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Overview
Description
6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane is an organic compound characterized by the presence of a chloro group, a fluoro group, and a methyl group attached to a phenyl ring, along with a ketone functional group on a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-fluoro-3-methylbenzoyl chloride reacts with 1-chlorohexane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-chloro-1-(4-fluoro-3-methylphenyl)hexanoic acid.
Reduction: Formation of 6-chloro-1-(4-fluoro-3-methylphenyl)hexanol.
Substitution: Formation of 6-(substituted amino)-1-(4-fluoro-3-methylphenyl)-1-oxohexane.
Scientific Research Applications
6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro, fluoro, and methyl groups can influence the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-(4-fluorophenyl)-1-oxohexane: Lacks the methyl group on the phenyl ring.
6-Chloro-1-(3-methylphenyl)-1-oxohexane: Lacks the fluoro group on the phenyl ring.
6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane: Has a shorter carbon chain.
Uniqueness
6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane is unique due to the specific combination of substituents on the phenyl ring and the hexane chain The presence of both chloro and fluoro groups, along with the methyl group, can result in distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
6-chloro-1-(4-fluoro-3-methylphenyl)hexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFO/c1-10-9-11(6-7-12(10)15)13(16)5-3-2-4-8-14/h6-7,9H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVJINGQZBUPLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCCCCCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645154 |
Source
|
Record name | 6-Chloro-1-(4-fluoro-3-methylphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-08-5 |
Source
|
Record name | 6-Chloro-1-(4-fluoro-3-methylphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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